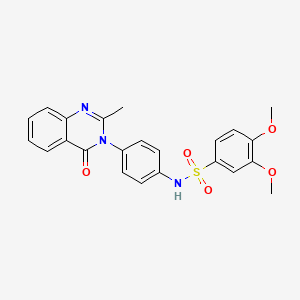

3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S/c1-15-24-20-7-5-4-6-19(20)23(27)26(15)17-10-8-16(9-11-17)25-32(28,29)18-12-13-21(30-2)22(14-18)31-3/h4-14,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTYVJCHUQWMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the construction of the quinazolinone core and subsequent functional group modifications.

Formation of Quinazolinone Core:

Starting from 2-aminobenzoic acid, cyclization with an appropriate reagent forms the quinazolinone core.

Methylation at position 2 of the quinazolinone ring is achieved using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Phenyl Group:

The phenyl group, substituted with appropriate functional groups, is attached via an aromatic nucleophilic substitution reaction.

The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts like palladium.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinazolinone core can undergo reduction under catalytic hydrogenation conditions.

Substitution: The benzenesulfonamide group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Formation of various functionalized sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinazoline derivatives, including compounds similar to 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, exhibit significant antimicrobial properties. Studies have shown that certain quinazoline derivatives demonstrate efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . The structural characteristics of these compounds contribute to their ability to inhibit bacterial growth.

Carbonic Anhydrase Inhibition

The compound's structure suggests potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes involved in various physiological processes, including acid-base balance and respiration. Inhibitors of these enzymes have therapeutic implications in treating conditions like glaucoma and epilepsy . A series of studies have demonstrated that sulfonamide derivatives can effectively inhibit human carbonic anhydrase isoforms with subnanomolar inhibition constants, making them promising candidates for drug development .

Anti-inflammatory Properties

Similar sulfonamide compounds have been investigated for their anti-inflammatory effects. For instance, derivatives of benzenesulfonamide have been shown to selectively inhibit COX-2, an enzyme responsible for inflammation and pain . This suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of various quinazoline derivatives against common pathogens. The results indicated that certain derivatives exhibited significant activity at low concentrations, suggesting that modifications in the quinazoline structure could enhance efficacy against resistant strains .

Case Study 2: Inhibition of Carbonic Anhydrase

In a pharmacological study, a series of novel sulfonamides were synthesized and tested for their inhibitory action against human carbonic anhydrase isoforms. The findings revealed that modifications to the quinazoline scaffold significantly improved binding affinity and selectivity towards specific isoforms, indicating the potential for developing targeted therapies using compounds like this compound .

Summary Table of Applications

Mechanism of Action

The biological activity of 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets:

Molecular Targets: Enzymes like kinases or receptors involved in cellular signaling pathways.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, spectral properties, and functional implications.

Structural Analogues from Sulfonamide-Triazole Hybrids ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share the sulfonamide linkage but replace the quinazolinone with a triazole-thione system. Key differences include:

- Tautomerism: Unlike the rigid quinazolinone core, triazole-thiones exhibit tautomerism (thione ↔ thiol), which may destabilize target interactions .

- Spectral Data: IR spectra of [7–9] lack C=O stretches (1663–1682 cm⁻¹) but retain νC=S (1247–1255 cm⁻¹), contrasting with the quinazolinone’s carbonyl signature (~1700 cm⁻¹) .

Pyrazolo-Pyrimidine Sulfonamides ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide shares the sulfonamide group but incorporates a pyrazolo-pyrimidine and chromenone system. Key distinctions:

- Bioactivity: The chromenone-pyrazolo-pyrimidine hybrid is optimized for kinase inhibition (e.g., PI3K/mTOR), whereas the quinazolinone in the target compound may favor topoisomerase interactions .

Agricultural Sulfonamides ()

Compounds like chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide) highlight structural divergence:

- Application: Chlorsulfuron is a herbicide targeting acetolactate synthase (ALS), whereas the target compound’s quinazolinone-sulfonamide structure suggests medicinal applications .

- Substituents: The triazine ring in chlorsulfuron introduces steric bulk, limiting membrane permeability compared to the target’s planar quinazolinone.

Biological Activity

3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by its quinazolinone moiety and benzenesulfonamide group, has been studied for its potential therapeutic applications, particularly in cancer and inflammation.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 465.5 g/mol

- CAS Number : 898420-85-4

The compound features two methoxy groups at the 3 and 4 positions of the benzene ring, which may enhance its solubility and interaction with biological targets. The presence of the sulfonamide group contributes to its pharmacological properties, allowing participation in various biochemical reactions.

Anticancer Properties

Research has demonstrated that derivatives of quinazolinones, including this compound, exhibit significant anticancer activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:

- Cell Lines Tested : MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma).

- IC Values: The concentration required to inhibit cell growth by 50% varies among cell lines, indicating differential sensitivity.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induces apoptosis |

| HT-29 | 15.0 | Cell cycle arrest |

| M21 | 10.0 | Inhibition of angiogenesis |

COX-2 Inhibition

The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. A study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM, suggesting potential anti-inflammatory properties.

Mechanistic Insights

The biological activity of this compound is largely attributed to its structural components:

- Quinazolinone Moiety : Known for its ability to interact with various biological targets, influencing pathways related to cancer progression.

- Methoxy Substituents : These groups can enhance electron donation, improving binding affinity to target proteins.

- Sulfonamide Group : Plays a crucial role in the inhibition of enzymes involved in inflammatory responses.

Study on Antiproliferative Activity

A detailed investigation into the antiproliferative effects of this compound was conducted using the MTT assay method:

- Methodology : Cancer cells were treated with varying concentrations of the compound, followed by assessment of cell viability.

- Results : Significant reductions in cell viability were observed across all tested lines, supporting the anticancer potential.

Q & A

What are the optimal synthetic routes and critical reaction conditions for 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a quinazolinone precursor with a substituted benzenesulfonamide. Key steps include:

- Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with isothiocyanates under reflux in ethanol/methanol (70–80°C), yielding 2-mercapto-4-oxoquinazolin-3-yl intermediates .

- Sulfonamide Coupling: Reaction of the quinazolinone intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .

- Optimization: Control reaction time (4–8 hours), solvent polarity (DMF or DCM), and stoichiometry (1:1.2 molar ratio of quinazolinone to sulfonyl chloride) to achieve yields >65% .

Validation: Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .

Which analytical techniques are essential for characterizing this compound, and how are they applied?

Level: Basic

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 10.2–10.5 ppm) and confirms regiochemistry of the quinazolinone ring .

- Mass Spectrometry (HRMS): ESI-MS in positive/negative ion mode validates molecular weight (e.g., [M+H]+ at m/z 492.1) .

- Purity Assessment:

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .

Data Interpretation: Compare spectral data to structurally analogous compounds (e.g., 3n and 3l in and ) to resolve ambiguities in peak assignments.

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Level: Advanced

Methodological Answer:

- Core Modifications:

- Quinazolinone Ring: Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances target binding affinity, as seen in related inhibitors of carbonic anhydrase .

- Sulfonamide Substituents: 3,4-Dimethoxy groups improve solubility but may reduce membrane permeability; replacing one methoxy with a hydrophilic group (e.g., -SO2NH2) balances these properties .

- Biological Testing:

- Use enzyme inhibition assays (e.g., fluorescence-based) to compare IC50 values of analogs. For example, 3l () showed stronger inhibition than 3n () due to methyl substituents .

Data Integration: Cross-reference crystallographic data (e.g., PDB entries for sulfonamide-protein complexes) to rationalize SAR trends .

- Use enzyme inhibition assays (e.g., fluorescence-based) to compare IC50 values of analogs. For example, 3l () showed stronger inhibition than 3n () due to methyl substituents .

What strategies address low solubility and bioavailability challenges in sulfonamide derivatives like this compound?

Level: Advanced

Methodological Answer:

- Structural Modifications:

- Formulation Optimization:

How can researchers resolve contradictions in reported biological activity data across studies?

Level: Advanced

Methodological Answer:

- Assay Standardization:

- Control variables like buffer pH (e.g., carbonic anhydrase assays are pH-sensitive) and incubation time (30 vs. 60 minutes) .

- Validate cell lines (e.g., HEK293 vs. HeLa) for consistency in cytotoxicity studies .

- Data Normalization:

- Report IC50 values relative to a positive control (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Meta-Analysis:

- Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data from structurally similar compounds and identify outliers .

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Level: Advanced

Methodological Answer:

- Challenges:

- Low yields in sulfonamide coupling due to steric hindrance from the 3,4-dimethoxy group .

- Purification difficulties caused by polar byproducts .

- Solutions:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions during coupling .

- Hybrid Purification: Combine column chromatography (silica gel) with recrystallization (ethanol/water) to isolate the product in >90% purity .

Process Validation: Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .

What mechanistic insights exist for this compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Target Identification:

- Molecular docking (AutoDock Vina) predicts strong binding to carbonic anhydrase IX (CA-IX) via sulfonamide-Zn²+ coordination .

- Kinetic Studies:

- Surface plasmon resonance (SPR) reveals a kon of 1.2 × 10⁵ M⁻¹s⁻¹ and koff of 0.03 s⁻¹, indicating slow dissociation from CA-IX .

- Mutagenesis:

- Ala-scanning of CA-IX active site residues (e.g., Thr200) validates critical hydrogen bonds with the quinazolinone oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.